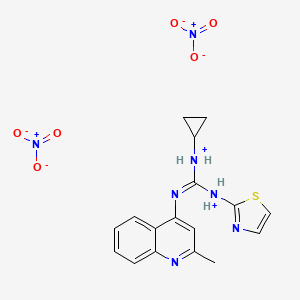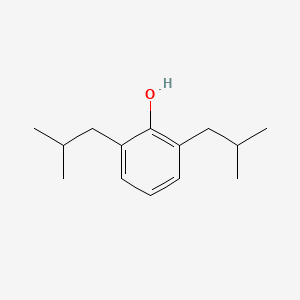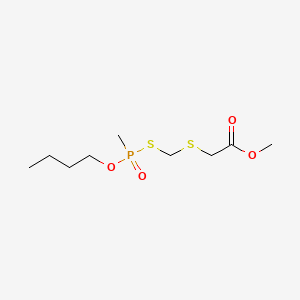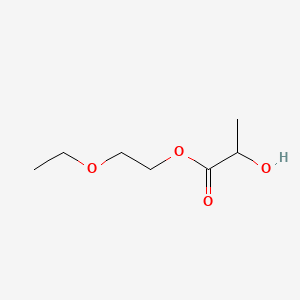
2-Ethoxyethyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl lactate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethoxyethanol and lactic acid. This compound is a colorless liquid at room temperature and is known for its use as a solvent in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl lactate can be synthesized through the esterification of ethoxyethanol with lactic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into ethoxyethanol and lactic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ethoxyethanol and lactic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Applied in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl lactate involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by breaking intermolecular forces, allowing for the dissolution of solutes. In biological systems, it can facilitate the delivery of active compounds by enhancing their solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but differs in the ester group, which is derived from acetic acid instead of lactic acid.
Ethyl lactate: Another ester of lactic acid but with ethanol instead of ethoxyethanol.
Uniqueness
2-Ethoxyethyl lactate is unique due to its specific combination of ethoxyethanol and lactic acid, providing distinct solvent properties that are advantageous in various applications. Its ability to dissolve both polar and non-polar substances makes it versatile compared to other similar compounds.
Propiedades
Número CAS |
617-74-3 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-ethoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-3-10-4-5-11-7(9)6(2)8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
WWLJGQOZMKGWOW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


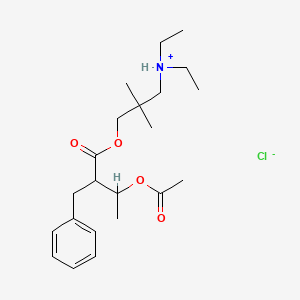
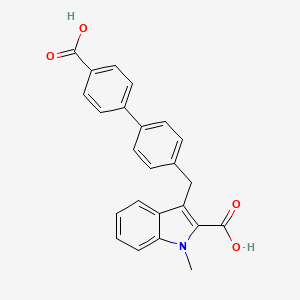


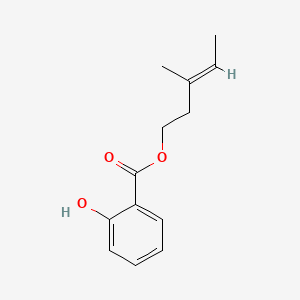

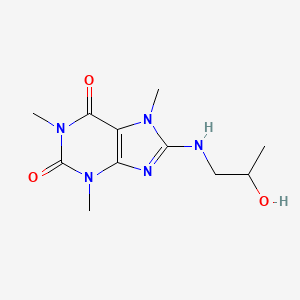
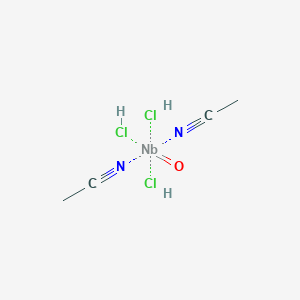
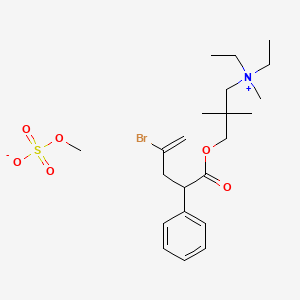
![Ledienosid [German]](/img/structure/B13766944.png)
